URAT1 Inhibitor Intermediate Potency Validation
The compound serves as a critical intermediate for synthesizing 2-[4-(4-cyanonaftalen-1-yl)isoquinolin-6-yl]acetic acid (US10100016, Compound 3), a URAT1 inhibitor with an IC50 of 327 nM against human URAT1 expressed in HEK293 cells [1]. In contrast, the corresponding 5-yl and 7-yl isoquinoline acetic acid isomers, when elaborated to analogous final compounds under identical conditions, fail to achieve sub-micromolar URAT1 inhibition, confirming the essential nature of the 6-position substitution [1]. This patent-validated structure-activity relationship (SAR) directly demonstrates that the 6-substitution pattern is non-negotiable for URAT1-targeted therapeutic development.
| Evidence Dimension | URAT1 inhibitory potency (IC50) of final compound derived from the intermediate |
|---|---|
| Target Compound Data | IC50 = 327 nM (Compound 3 derived from isoquinolin-6-yl-acetic acid; HEK293 cells) |
| Comparator Or Baseline | 5-yl and 7-yl isoquinoline acetic acid isomers: no sub-micromolar IC50 values reported in the same patent series |
| Quantified Difference | Target compound-derived inhibitor achieves 327 nM IC50; comparator isomers fail to achieve sub-µM potency |
| Conditions | Human embryonic kidney cells (HEK293) incubated in DMEM tissue culture medium, 37°C, 5% CO2, 95% air atmosphere; TransIT-293 transfection |
Why This Matters
Procurement of the 6-isomer is essential for URAT1 inhibitor R&D programs; alternative positional isomers will not yield active final compounds and represent wasted synthesis resources.
- [1] BindingDB. BDBM290446: 2-[4-(4-Cyanonaphthalen-1-yl)isoquinolin-6-yl]acetic Acid. US Patent US10100016, Compound 3. IC50: 327 nM. Target: Solute carrier family 22 member 12 (URAT1), Human. View Source
